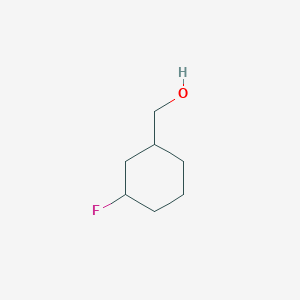

(3-Fluorocyclohexyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

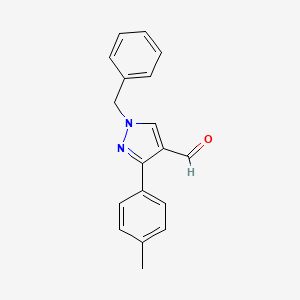

“(3-Fluorocyclohexyl)methanol” is a chemical compound with the CAS Number: 1206678-22-9 . It has a molecular weight of 132.18 and is typically stored at a temperature of 4 degrees Celsius . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “(3-Fluorocyclohexyl)methanol” is1S/C7H13FO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5H2 . This indicates that the molecule contains a total of 33 bond(s), including 16 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 hydroxyl group(s), and 1 primary alcohol(s) . Physical And Chemical Properties Analysis

“(3-Fluorocyclohexyl)methanol” is a liquid with a molecular weight of 132.18 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Hydrogen Production from Methanol

Methanol is a promising hydrogen carrier for sustainable energy systems. The conversion of methanol to hydrogen via steam reforming, partial oxidation, and autothermal reforming highlights the importance of catalyst development and reactor technology. Copper-based catalysts are popular due to their high activity and selectivity towards CO2, with research focusing on enhancing their stability and performance through various metals and structures, such as spinel structures and palladium-zinc alloys. Novel reactor designs, including porous copper fiber sintered-felt, monolith structures, and membrane reactors, aim to improve hydrogen production efficiency (García et al., 2021).

Methanol in Direct Methanol Fuel Cells

The challenges and opportunities of using methanol in direct methanol fuel cells (DMFCs) are a significant area of research. Methanol crossover, where methanol passes from the anode to the cathode, remains a major limitation. Efforts to develop more methanol-impermeable polymer electrolytes are critical for advancing DMFC technology and making it a viable alternative to internal combustion engines (Heinzel & Barragán, 1999).

Methanol Synthesis and Use

The synthesis of methanol and its potential uses, including as a peaking fuel in integrated gasification combined cycle power stations, underscore its role as a clean-burning fuel with versatile applications. The production and utilization of methanol can contribute to sustainable energy solutions by providing an alternative to fossil fuels and aiding in the reduction of emissions (Cybulski, 1994).

Methanol Oxidation Research

Research on methanol oxidation, particularly in the context of polyelectrolyte membrane (PEM) fuel cells, focuses on understanding the complex pathways of methanol oxidation and designing improved catalysts. The analysis of activation energy values and the impact of factors like surface poisoning and anion adsorption provides a foundation for developing more efficient catalysts for methanol oxidation, contributing to advancements in fuel cell technology (Cohen, Volpe, & Abruña, 2007).

Methanol as a Marker for Insulating Paper Degradation

The use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers highlights its role in the energy sector. Methanol's identification in thermal ageing tests and field samples supports its utility in monitoring cellulosic insulation degradation, contributing to the maintenance and efficiency of power transformers (Jalbert et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that alcohols, including methanol, can affect various cellular targets, such as enzymes and membrane proteins .

Mode of Action

Methanol, a similar compound, is known to be a cns depressant and is metabolized by hepatic alcohol and aldehyde dehydrogenase into formaldehyde and formic acid, both of which are toxic .

Biochemical Pathways

Methanol, a similar compound, is known to be metabolized in the liver by alcohol dehydrogenase to formaldehyde, which is further metabolized to formic acid, a toxic metabolite .

Pharmacokinetics

Methanol, a similar compound, is known to be rapidly absorbed from the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and eliminated via the kidneys .

Result of Action

Alcohols, including methanol, are known to affect the mechanical properties and membrane fluidity of red blood cells .

Action Environment

The action, efficacy, and stability of (3-Fluorocyclohexyl)methanol can be influenced by various environmental factors. For example, the presence of other substances, pH, temperature, and the specific biological environment can all impact the action of this compound .

Propriétés

IUPAC Name |

(3-fluorocyclohexyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPBMLUFFUNKMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluorocyclohexyl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2895584.png)

![{[2-(6-Chloropyridine-3-sulfonamido)ethyl]sulfamoyl}dimethylamine](/img/structure/B2895585.png)

![1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2895586.png)

![4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate](/img/structure/B2895593.png)

![2-(1,3-Benzodioxol-5-yloxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2895595.png)

![2-[[5-Butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2895599.png)

![N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2895601.png)

![2-Chloro-N-cyclopropyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2895604.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2895605.png)